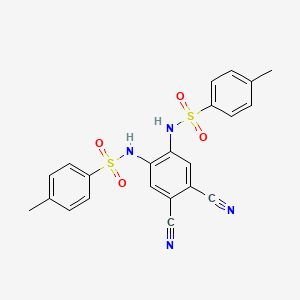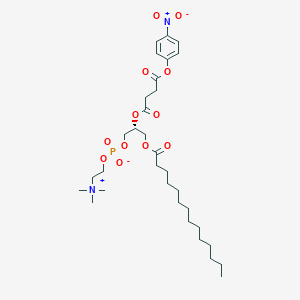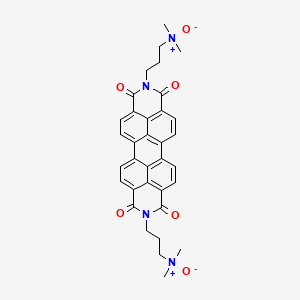
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
Overview
Description
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) is a useful research compound. Its molecular formula is C27H16ClN5 and its molecular weight is 445.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) and its derivatives have been widely investigated for their applications in organic light-emitting diodes (OLEDs). These compounds, often acting as host materials, have shown high efficiency in OLED devices. For instance, one study synthesized novel compounds using 1,3,5-triazine and carbazole groups, demonstrating excellent thermal properties and efficient green phosphorescent OLEDs (PhOLEDs) performance (Guichen et al., 2021). Another research synthesized s-triazine/carbazole-based bipolar molecules, applied as host materials for blue PhOLEDs, which showed good electron and hole mobility balance (Lu et al., 2015).
Enhanced Phosphorescence and Emission
These compounds also play a significant role in enhancing phosphorescence and emission in various applications. For example, a study found that chirality in molecules similar to 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) can modulate ultralong organic phosphorescence, demonstrating a significant increase in phosphorescence lifetime (Ma et al., 2018). Another research highlighted the use of fluorine-substituted triazine acceptors based on similar structures for blue thermally activated delayed fluorescent (TADF) emitters, improving efficiency in green fluorescent devices (Yun et al., 2020).
Molecular Design for Improved Device Performance
The molecular design incorporating carbazole and triazine units has been a focal point for enhancing the performance of optoelectronic devices. A study on orthogonally substituted aryl derivatives, including diphenyltriazine and carbazole units, demonstrated their effectiveness as bipolar hosts for blue PhOLEDs, highlighting their high triplet energy and good bipolar charge transport properties (Bian et al., 2017).
properties
IUPAC Name |
9-(4-carbazol-9-yl-6-chloro-1,3,5-triazin-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN5/c28-25-29-26(32-21-13-5-1-9-17(21)18-10-2-6-14-22(18)32)31-27(30-25)33-23-15-7-3-11-19(23)20-12-4-8-16-24(20)33/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVYFNVFWIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
![3,6-Bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8222484.png)



![5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde](/img/structure/B8222495.png)
![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)




![(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222565.png)
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)-](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)